molecular formula C23H22N4O2 B239770 N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide

N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide

Cat. No. B239770
M. Wt: 386.4 g/mol
InChI Key: VXPRDGFFXUTRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide, also known as EMBTA, is a chemical compound with potential applications in scientific research. EMBTA belongs to the class of benzotriazole derivatives and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide is not fully understood. However, it is believed to inhibit bacterial growth by disrupting the cell membrane and inhibiting protein synthesis. N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide has also been shown to bind to metal ions, which may contribute to its fluorescent properties.
Biochemical and Physiological Effects:
N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide has been shown to have a low toxicity profile in vitro. It has been shown to have no significant effect on cell viability or proliferation at concentrations up to 100 μM. N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide has also been shown to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide has several advantages for use in lab experiments. It is easy to synthesize and has a high yield and purity. It has a low toxicity profile and has been shown to have antimicrobial and antioxidant properties. However, N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide has limitations as well. Its mechanism of action is not fully understood, and its fluorescent properties may be affected by environmental factors such as pH and temperature.

Future Directions

There are several future directions for the study of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide. One potential direction is the development of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide-based fluorescent probes for the detection of metal ions in biological systems. Another potential direction is the optimization of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide for use as an antimicrobial agent. Further studies are also needed to fully understand the mechanism of action of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide and its potential applications in scientific research.

Synthesis Methods

The synthesis of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide involves the reaction of 4-ethoxyaniline with 2-phenylacetyl chloride to form N-(4-ethoxyphenyl)-2-phenylacetamide. This intermediate is then reacted with 2-amino-5-methylbenzotriazole in the presence of a coupling agent to form N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide. The synthesis of N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide has been optimized for high yield and purity.

Scientific Research Applications

N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide has been studied for its potential applications in scientific research. It has been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria, making it a potential candidate for the development of new antibiotics. N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.

properties

Product Name

N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-2-phenylacetamide

Molecular Formula

C23H22N4O2

Molecular Weight

386.4 g/mol

IUPAC Name

N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-2-phenylacetamide

InChI

InChI=1S/C23H22N4O2/c1-3-29-19-11-9-18(10-12-19)27-25-21-13-16(2)20(15-22(21)26-27)24-23(28)14-17-7-5-4-6-8-17/h4-13,15H,3,14H2,1-2H3,(H,24,28)

InChI Key

VXPRDGFFXUTRDX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)CC4=CC=CC=C4)C

Canonical SMILES

CCOC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)CC4=CC=CC=C4)C

Origin of Product

United States

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